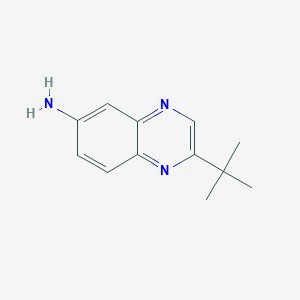

2-(tert-Butyl)quinoxalin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-tert-butylquinoxalin-6-amine |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)11-7-14-10-6-8(13)4-5-9(10)15-11/h4-7H,13H2,1-3H3 |

InChI Key |

BBWWDOITGGTVPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C2C=C(C=CC2=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl Quinoxalin 6 Amine

Classical and Contemporary Approaches to Quinoxaline (B1680401) Synthesis Relevant to the Compound

The traditional and most fundamental method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubchim.it This reaction, first reported in the 19th century, remains a robust and widely used approach. encyclopedia.pub For the specific synthesis of 2-(tert-Butyl)quinoxalin-6-amine, this would involve the reaction of 1,2,4-benzenetriamine with a tert-butyl-containing 1,2-dicarbonyl species.

Over the years, numerous contemporary variations have been developed to improve yields, reduce reaction times, and employ milder conditions. These modern approaches include:

Oxidative Condensation: Utilizing α-hydroxy ketones (acyloins) with o-phenylenediamines, often in the presence of an oxidant. researchgate.net

Catalytic Reactions: A vast array of catalysts have been employed, including metal salts like zinc triflate encyclopedia.pub, copper sulfate (B86663) nih.gov, and various earth-abundant metal catalysts. researchgate.net

Cyclocondensation with Alkynes: The reaction of o-phenylenediamines with alkynes, catalyzed by transition metals such as copper, provides another route to the quinoxaline core. encyclopedia.puborganic-chemistry.org

Multi-component Reactions: One-pot syntheses involving, for example, 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) have been developed for efficient quinoxaline construction. organic-chemistry.org

These methods provide a versatile toolbox for chemists, allowing for the selection of a synthetic route based on the availability of starting materials, desired scale, and required purity.

De Novo Synthesis of this compound

A de novo synthesis of this compound would be strategically designed by applying the classical condensation principle, which remains one of the most direct pathways.

The most logical reaction pathway involves the acid-catalyzed condensation of an appropriately substituted o-phenylenediamine with a tert-butyl-substituted α-dicarbonyl compound. The general scheme is a two-step process within a single pot: an initial nucleophilic attack of one amino group on a carbonyl, forming a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

Optimization of this pathway would focus on temperature, solvent, and the choice of catalyst to maximize the yield of the desired product while minimizing the formation of side products and regioisomers.

The key precursors for this synthesis are:

4-Amino-1,2-phenylenediamine (1,2,4-benzenetriamine): This unsymmetrical diamine provides the benzene (B151609) ring and the C6-amine functionality of the final product.

A tert-butyl α-dicarbonyl compound: A suitable reactant would be 1-(tert-butyl)-1,2-ethanedione (also known as pivalil) or an equivalent α-ketoaldehyde like 3,3-dimethyl-2-oxobutanal . The tert-butyl group is sterically bulky, which can influence the reaction's regioselectivity.

The choice of catalyst is crucial for an efficient synthesis. While the reaction can proceed without a catalyst, especially at high temperatures, acidic catalysts are typically used to activate the carbonyl groups for nucleophilic attack. A wide variety of systems have been reported for general quinoxaline synthesis and are applicable here.

Below is an interactive table summarizing various catalyst systems and conditions used in analogous quinoxaline syntheses.

| Catalyst System | Solvent | Temperature | Typical Yields | Reference |

| Acetic Acid | Ethanol | Reflux | Good to Excellent | nih.gov |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp | 85-91% | encyclopedia.pub |

| Cellulose (B213188) Sulfuric Acid | Water / Ethanol | Room Temp | High | scilit.com |

| Sulfamic Acid | Methanol (B129727) | Room Temp | High | tandfonline.com |

| Heteropolyoxometalates | Toluene | Room Temp | >90% | nih.gov |

| Iodine (I₂) | DMSO | Room Temp | 80-90% | encyclopedia.pub |

| None (Catalyst-free) | Water | Room Temp | Good | chim.it |

This table represents data for general quinoxaline syntheses and serves as a guide for the targeted compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is essential for modern synthetic chemistry. ijirt.org For the synthesis of this compound, several green strategies can be employed to enhance sustainability. benthamdirect.com

Green Solvents: Traditional syntheses often use organic solvents like methanol or toluene. nih.govtandfonline.com Green alternatives include using water or ethanol, which significantly reduces the environmental impact of the process. scilit.comijirt.org

Reusable Catalysts: Employing solid acid catalysts such as cellulose sulfuric acid or supported heteropolyacids allows for easy separation from the reaction mixture by filtration and reuse in subsequent batches, aligning with the principle of atom economy and waste reduction. nih.govscilit.com

Energy Efficiency: Many modern protocols for quinoxaline synthesis are effective at room temperature, reducing the energy consumption associated with heating. encyclopedia.pubnih.gov Techniques like microwave or ultrasonic irradiation can also be used to shorten reaction times and improve energy efficiency. ijirt.orgbenthamdirect.com

Atom Economy: The classical condensation reaction is inherently atom-economical, with the only major byproduct being two molecules of water.

By selecting an aqueous or ethanolic solvent system with a recyclable solid acid catalyst at ambient temperature, the synthesis of this compound can be performed in a significantly more environmentally benign manner. scilit.comtandfonline.com

Regioselectivity and Chemoselectivity in Targeted Synthesis

A significant challenge in the synthesis of this compound is controlling regioselectivity. The reaction involves an unsymmetrical diamine (4-amino-1,2-phenylenediamine) and an unsymmetrical dicarbonyl (e.g., a tert-butyl α-ketoaldehyde). This can lead to the formation of two possible regioisomers: the desired This compound and the undesired 2-(tert-Butyl)quinoxalin-7-amine .

Controlling the reaction to favor one isomer over the other is a key aspect of the synthesis. psu.edu The outcome is determined by which amino group of the diamine reacts with which carbonyl group of the dicarbonyl precursor. The relative nucleophilicity of the two amino groups and the relative electrophilicity of the two carbonyl groups are the deciding factors.

Recent advances have focused on achieving high regioselectivity:

Hypervalent Iodine Reagents: The use of catalysts like [bis(trifluoroacetoxy)iodo]benzene (B57053) has been shown to mediate the annulation in a highly chemo- and regioselective manner, affording specific isomers in excellent ratios. nih.govacs.org

Enzymatic Systems: Novel dual-protein systems, using enzymes like lipase (B570770) and hemoglobin in water, have demonstrated the ability to catalyze the reaction with moderate to good regioselectivity, offering a green and highly specific alternative. acs.org

The steric bulk of the tert-butyl group may also play a directing role, potentially favoring the formation of the less sterically hindered intermediate, thus influencing the final isomer ratio. Careful selection of the catalyst and reaction conditions is paramount to achieving a successful and selective synthesis of the target 6-amino isomer. psu.edu

Scalable Synthesis and Process Chemistry for this compound

The development of a scalable synthetic route for this compound necessitates a focus on robust and economically viable chemical transformations. A plausible and efficient approach involves the condensation of a suitable 1,2-diaminobenzene precursor with a tert-butyl-containing dicarbonyl species.

A key starting material for introducing the 6-amino functionality is 1,2,4-benzenetriamine or its more stable precursors, such as 4-nitro-1,2-phenylenediamine. The latter can be reduced to the triamine in a subsequent step, or the nitro-substituted quinoxaline can be formed first, followed by reduction of the nitro group.

The introduction of the 2-tert-butyl group is contingent on the selection of the appropriate dicarbonyl compound. While 1,1-di-tert-butyl-1,2-ethanedione is not a common reagent, a more practical precursor is tert-butylglyoxal or a derivative thereof.

Proposed Scalable Synthetic Route:

A two-step approach is proposed for the scalable synthesis of this compound. This method involves the initial synthesis of 2-tert-butyl-6-nitroquinoxaline followed by a reduction step. This strategy is advantageous as it often allows for easier purification of the intermediate and final products on a large scale.

Step 1: Synthesis of 2-tert-butyl-6-nitroquinoxaline

The first step involves the condensation of 4-nitro-o-phenylenediamine (B140028) with tert-butylglyoxal. This reaction is typically acid-catalyzed and can be carried out in various solvents. For process chemistry, the choice of solvent and catalyst is critical to ensure high yield, minimize side reactions, and facilitate product isolation.

Reactants: 4-nitro-o-phenylenediamine and tert-butylglyoxal hydrate.

Solvent: Ethanol or acetic acid are commonly used. Acetic acid can also serve as the catalyst.

Catalyst: A catalytic amount of a mineral acid like HCl or an organic acid like acetic acid is often employed.

Temperature: The reaction is typically performed at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Work-up and Purification: The product, 2-tert-butyl-6-nitroquinoxaline, often precipitates from the reaction mixture upon cooling or addition of water. It can then be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Table 1: Reaction Parameters for the Synthesis of 2-tert-butyl-6-nitroquinoxaline

| Parameter | Value/Condition | Notes |

| Starting Material 1 | 4-nitro-o-phenylenediamine | - |

| Starting Material 2 | tert-Butylglyoxal hydrate | - |

| Solvent | Acetic Acid | Can also act as a catalyst. |

| Reaction Temperature | 80-100 °C | To ensure a reasonable reaction rate. |

| Reaction Time | 2-4 hours | Monitored by TLC or HPLC. |

| Purification Method | Recrystallization (Ethanol) | Effective for large-scale purification. |

| Typical Yield | 85-95% | Based on similar reported quinoxaline syntheses. |

Step 2: Reduction of 2-tert-butyl-6-nitroquinoxaline to this compound

The second step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a preferred method for industrial-scale production due to its clean nature and high efficiency.

Reactant: 2-tert-butyl-6-nitroquinoxaline.

Reducing Agent: Hydrogen gas.

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of reduction. Other catalysts like Raney nickel could also be considered.

Solvent: Ethanol, methanol, or ethyl acetate (B1210297) are suitable solvents for the hydrogenation.

Pressure: The reaction is typically carried out under a positive pressure of hydrogen, ranging from atmospheric pressure to several bars.

Temperature: The reaction is often performed at room temperature.

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization if necessary.

Table 2: Process Parameters for the Reduction of 2-tert-butyl-6-nitroquinoxaline

| Parameter | Value/Condition | Notes |

| Starting Material | 2-tert-butyl-6-nitroquinoxaline | - |

| Reducing Agent | Hydrogen Gas | - |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Catalyst loading can be optimized. |

| Solvent | Ethanol | - |

| Hydrogen Pressure | 1-5 bar | Higher pressure can increase reaction rate. |

| Reaction Temperature | 20-40 °C | Generally exothermic, may require cooling. |

| Purification Method | Filtration and Recrystallization | - |

| Typical Yield | >95% | Catalytic hydrogenation is typically very efficient. |

Process Chemistry Considerations:

For a truly scalable and industrial process, several additional factors must be considered:

Atom Economy: The chosen synthetic route should maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Safety: A thorough safety assessment of all reaction steps is crucial, especially when handling hydrogen gas under pressure and potentially energetic nitro compounds.

Cost of Goods: The cost of starting materials, reagents, solvents, and catalysts directly impacts the economic viability of the process.

Waste Management: The environmental impact of the process must be minimized by choosing greener solvents and developing efficient waste treatment protocols.

Process Analytical Technology (PAT): The implementation of in-line or on-line analytical techniques can be used to monitor reaction progress and ensure consistent product quality, which is a key aspect of modern process chemistry.

By carefully selecting the synthetic strategy and optimizing the reaction conditions, a robust, safe, and economical process for the large-scale synthesis of this compound can be successfully developed.

Chemical Reactivity and Transformations of 2 Tert Butyl Quinoxalin 6 Amine

Reactivity at the Amine Moiety

The primary amine at the C-6 position is nucleophilic and behaves similarly to other aromatic amines, such as aniline. It readily participates in reactions that form new bonds to the nitrogen atom.

The amine group of 2-(tert-butyl)quinoxalin-6-amine can be readily derivatized through reactions with various electrophiles. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.

Acylation: Reaction with acylating agents like acid chlorides, anhydrides, or isocyanates converts the amine into an amide or a urea (B33335) derivative. For instance, the synthesis of a library of quinoxalin-6-amine analogs has demonstrated the formation of urea derivatives, which are valuable in medicinal chemistry for their biological activities. nih.gov This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.

Alkylation: While direct alkylation of aromatic amines can sometimes be challenging to control and may lead to over-alkylation, it remains a possible transformation. The reaction proceeds via nucleophilic attack on an alkyl halide or other alkylating agent.

Sulfonylation: Reacting the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. This functional group is a key component in many pharmaceutical compounds.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride, Benzoyl chloride, Phenyl isocyanate | Amide, Urea |

| Alkylation | Methyl iodide, Benzyl bromide | Secondary or Tertiary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonamide |

This table provides illustrative examples of derivatization reactions at the amine moiety.

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0–10 °C). organic-chemistry.orgbyjus.comlibretexts.org The process converts the amino group into a diazonium salt (-N₂⁺).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as dinitrogen gas, N₂). organic-chemistry.orglibretexts.org This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer-type reactions. These transformations provide a powerful method to introduce a range of substituents onto the quinoxaline (B1680401) ring at the C-6 position, which might be difficult to achieve through other means.

| Reaction Name | Reagent(s) | Product (Substituent at C-6) |

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) |

| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) |

| Schiemann Reaction | HBF₄, then heat | -F (Fluoro) |

| Hydrolysis | H₂O, H₂SO₄, heat | -OH (Hydroxy) |

| Iodination | KI | -I (Iodo) |

This table summarizes common transformations of the diazonium salt derived from this compound.

The mechanisms of these amine-centered reactions are well-established in organic chemistry.

Acylation and Sulfonylation: These are classic nucleophilic acyl substitution reactions. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl or sulfonyl carbon, leading to a tetrahedral intermediate. Subsequent loss of a leaving group (e.g., chloride) and deprotonation of the nitrogen atom yield the final amide or sulfonamide product.

Diazotization: The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. byjus.comlibretexts.org The amine nitrogen of this compound then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine after deprotonation. byjus.com In the acidic medium, the N-nitrosamine undergoes a series of protonation and dehydration steps, ultimately leading to the formation of the aryl diazonium ion. byjus.com

Reactivity of the Quinoxaline Heterocyclic Core

The quinoxaline ring system is an electron-deficient heterocycle due to the presence of the two electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic attack, particularly when activated by appropriate substituents.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com In this compound, the reactivity towards electrophiles is dominated by the benzene ring portion of the molecule, which is strongly activated by the electron-donating amino group at C-6.

The amine group is a powerful ortho-, para-director. wikipedia.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the amine, which are C-5 and C-7. The inherent electron-deficient character of the pyrazine (B50134) ring of the quinoxaline system deactivates the entire molecule towards electrophilic attack compared to aniline, but the activating effect of the amine group is strong enough to enable substitution on the carbocyclic ring. The bulky tert-butyl group at C-2 may exert some steric hindrance, but it is distant from the reactive sites at C-5 and C-7.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo- and 7-bromo-2-(tert-butyl)quinoxalin-6-amine |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-nitro-2-(tert-butyl)quinoxalin-6-amine |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and -7-sulfonic acid |

This table outlines the predicted outcomes of electrophilic aromatic substitution on this compound.

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aromatic rings that bear a good leaving group and are activated by strong electron-withdrawing groups. youtube.comlibretexts.org The electron-deficient nature of the quinoxaline ring should, in principle, make it a candidate for NAS. youtube.com

However, in the parent compound this compound, there are no suitable leaving groups (like a halide) on the heterocyclic core. Therefore, direct NAS on this molecule is not a primary reaction pathway. For NAS to occur on the quinoxaline ring, the molecule would first need to be functionalized to introduce a leaving group, for example, by converting a hydroxyl group or by direct halogenation of the pyrazine ring under specific conditions. If a derivative such as 2-(tert-butyl)-3-chloroquinoxaline were available, it would be expected to undergo NAS with nucleophiles like amines or alkoxides, with the nucleophile replacing the chloride at the C-3 position. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. youtube.comlibretexts.org

Oxidative and Reductive Transformations of the Quinoxaline System

A thorough search of peer-reviewed journals and chemical databases did not yield specific documented examples of oxidative or reductive transformations for this compound. The quinoxaline scaffold, in general, is known to undergo various such reactions.

Oxidative Transformations: Typically, the nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, often using reagents like peroxy acids or hydrogen peroxide. nih.gov Quinoxaline 1,4-dioxides are a well-studied class of compounds known for their biological activities and can be synthesized from benzofuroxan (B160326) precursors. nih.govresearchgate.net These dioxides can subsequently be reduced back to the parent quinoxaline system. researchgate.net Additionally, the amino group on the benzene ring is, in principle, susceptible to oxidation. However, no studies detailing the specific oxidation products or reaction conditions for this compound were identified.

Reductive Transformations: The reduction of the quinoxaline ring system is also a known transformation, which can lead to 1,2,3,4-tetrahydroquinoxalines. Catalytic hydrogenation is a common method to achieve this. Despite the general reactivity of the quinoxaline nucleus, specific protocols or research findings concerning the reduction of this compound are not available in the reviewed literature.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The amino group of this compound, or a corresponding halide derivative (e.g., 6-bromo-2-(tert-butyl)quinoxaline), would be the logical handles for such transformations. However, a detailed literature search did not uncover specific studies applying these methods directly to this compound.

Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Coupling Strategies

While these coupling reactions are widely used for the functionalization of heterocyclic and aromatic amine scaffolds, no specific examples or optimized protocols for this compound were found in the available literature.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an aryl halide. researchgate.netwhiterose.ac.uk To utilize this compound, it would likely first need to be converted to a halide or triflate at a specific position, or alternatively, the amino group could be converted to a diazonium salt. No research documenting such a synthetic sequence and subsequent coupling for this specific molecule was identified. Studies on other quinoxaline systems, such as the site-selective Suzuki-Miyaura reactions of 2,6-dichloroquinoxaline, have been reported, demonstrating the feasibility of such couplings on the quinoxaline core. rsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. orgsyn.orgyoutube.comnih.gov Similar to the Suzuki coupling, this would require a halogenated precursor of this compound. No literature describing a Heck reaction with this specific substrate was found.

Sonogashira Coupling: This coupling of an aryl halide with a terminal alkyne is a common method for introducing alkynyl moieties. uou.ac.inmnstate.edu Research exists on the Sonogashira coupling of other halo-quinoxalines, but not specifically for derivatives of this compound. nih.govacs.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.orgresearchgate.net It could theoretically be used in two ways: coupling an amine with a halogenated 2-(tert-butyl)quinoxaline, or coupling this compound with a different aryl halide. No published examples of either approach for this specific compound were located.

Given the absence of specific research data, no data tables for reaction conditions or yields can be provided.

Stereochemical Outcomes and Control in Reactions

The study of stereochemistry is crucial for understanding reaction mechanisms and for the synthesis of chiral molecules. Due to the lack of specific, documented reactions for this compound in the categories above, there is consequently no information available regarding the stereochemical outcomes or methods of stereocontrol for its transformations. The molecule itself is achiral, and any stereochemical considerations would arise from reactions that create new chiral centers.

Theoretical and Computational Investigations of 2 Tert Butyl Quinoxalin 6 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy and electronic distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com

LUMO: The LUMO is the orbital with the lowest energy that is vacant of electrons. It signifies the ability of a molecule to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For quinoxaline (B1680401) derivatives, the HOMO and LUMO are often delocalized over the molecular backbone. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(tert-Butyl)quinoxalin-6-amine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Typically, for similar aromatic amines, the HOMO is delocalized over the quinoxaline ring and the amino group, indicating these are the primary sites for electrophilic attack. The tert-butyl group has a minor inductive effect on the HOMO energy. |

| LUMO | -1.0 to -1.5 | The LUMO is generally distributed over the quinoxaline ring system, suggesting that nucleophilic attack would target this part of the molecule. |

| HOMO-LUMO Gap | 4.0 to 4.5 | This energy gap would suggest a relatively stable molecule, but one that can still participate in chemical reactions under appropriate conditions. |

This table is illustrative and based on general principles and data for similar compounds. Actual values for this compound would require specific DFT calculations.

The Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

Red regions on the ESP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atoms of the quinoxaline ring and the amino group.

Blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and potentially on the carbon atoms of the quinoxaline ring.

Green regions denote areas of neutral potential.

Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify the charge on each atom and the bond order between atoms. rsc.org This information provides a more detailed picture of the electronic structure than the ESP map alone. For instance, NBO analysis can reveal details about charge transfer interactions within the molecule. nih.gov

Conformational Analysis and Potential Energy Surfaces

The tert-butyl group is bulky and can significantly influence the molecule's three-dimensional shape. Conformational analysis involves identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies. This is typically done by systematically rotating the single bonds and calculating the energy at each step to generate a potential energy surface. researchgate.net For this compound, the rotation around the C-C bond connecting the tert-butyl group to the quinoxaline ring and the C-N bond of the amino group would be of particular interest.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is used to study the kinetics and mechanisms of chemical reactions. wikipedia.orglibretexts.orgyoutube.com It involves identifying the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. youtube.comyoutube.com The energy of the transition state determines the activation energy of the reaction. youtube.com Computational methods can be used to locate transition states and calculate their energies, providing insights into the feasibility and rate of a proposed reaction mechanism. nih.gov For example, studying the reaction of this compound with an electrophile would involve modeling the approach of the electrophile and identifying the transition state leading to the final product.

Solvation Effects on Molecular Structure and Reactivity

Chemical reactions are often carried out in a solvent, which can have a significant impact on the structure and reactivity of the solute molecules. chemrxiv.orgresearchgate.net Solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), can be used to study these effects. chemrxiv.org For a molecule like this compound, a polar solvent could stabilize charged intermediates or transition states, thereby altering the reaction pathway and rate compared to the gas phase. researchgate.net

In Silico Ligand-Target Interactions and Docking Simulations

No specific studies detailing the in silico ligand-target interactions or docking simulations of This compound were found in the available literature. This type of research involves using computational methods to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. Without published research, it is not possible to provide information on potential biological targets, binding energies, or key interacting residues for this compound.

Density Functional Theory (DFT) Based Reactivity Descriptors

Derivatization and Analog Design Strategies for 2 Tert Butyl Quinoxalin 6 Amine

Rational Design of Quinoxaline-Amine Analogues for Structure-Activity Relationship (SAR) Studies

The rational design of analogs of 2-(tert-Butyl)quinoxalin-6-amine is a cornerstone for elucidating its structure-activity relationship (SAR). This process involves systematic modifications of the core structure to understand how different chemical features impact biological activity. While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, general principles from related quinoxalin-6-amine analogs can be extrapolated.

Key modifications to probe the SAR of the this compound scaffold would involve alterations at several key positions:

The 6-amino group: Acylation, sulfonylation, and the formation of ureas or thioureas are common strategies to explore the effect of different substituents on this position. For instance, reacting the 6-amino group with various isocyanates or isothiocyanates can introduce a diverse range of functionalities. nih.govnih.gov

The 3-position: This position is a prime site for introducing diversity. Substitutions at this position can significantly influence the electronic and steric properties of the molecule, impacting its interaction with biological targets.

A hypothetical SAR study could involve the synthesis of a series of analogs and the evaluation of their biological activity, for example, as kinase inhibitors, a common target for quinoxaline-based compounds.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (at 3-position) | R2 (at 6-amino) | Kinase Inhibitory Activity (IC50, nM) |

| 1 | H | H | >10000 |

| 2a | H | Acetyl | 5230 |

| 2b | H | Phenylurea | 1570 |

| 3a | Methyl | H | 8950 |

| 3b | Methyl | Phenylurea | 980 |

| 4a | Phenyl | H | 7540 |

| 4b | Phenyl | Phenylurea | 650 |

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis are indispensable tools. rsc.org These techniques allow for the rapid generation of large and diverse libraries of related compounds, which can then be screened for biological activity.

A common approach for the parallel synthesis of a quinoxalin-6-amine library would involve a solid-phase synthesis strategy. semanticscholar.org The this compound core could be anchored to a solid support, followed by the systematic addition of a variety of building blocks to different reactive sites. For example, the 6-amino group could be acylated or sulfonylated with a diverse set of carboxylic acids or sulfonyl chlorides in a parallel fashion.

Alternatively, solution-phase parallel synthesis can be employed. koreascience.kr This often involves the use of robotic liquid handlers to perform reactions in multi-well plates, allowing for the simultaneous synthesis of hundreds of compounds. A key starting material for such a library could be a precursor to the 2-(tert-butyl)quinoxaline core, which is then elaborated in a stepwise manner with different reagents. Ugi-based multicomponent reactions have also been shown to be effective for the rapid assembly of quinoxaline (B1680401) libraries. acs.org

Strategic Introduction of Pharmacophoric Elements

The biological activity of a molecule is often dictated by the presence and spatial arrangement of specific pharmacophoric elements – features that are recognized by a biological target. The strategic introduction of such elements onto the this compound scaffold is a key step in optimizing its therapeutic potential. nih.gov

Common pharmacophores that can be incorporated include:

Hydrogen bond donors and acceptors: The 6-amino group itself is a hydrogen bond donor. Further introduction of amides, ureas, or sulfonamides at this position can provide additional hydrogen bonding capabilities. nih.gov

Aromatic and hydrophobic groups: The tert-butyl group already provides a significant hydrophobic feature. The introduction of other aromatic or aliphatic groups at the 3-position or on the benzene (B151609) ring can enhance hydrophobic interactions with the target protein. rsc.org

Charged groups: The introduction of acidic or basic functionalities can improve solubility and allow for ionic interactions with the target.

Known binding motifs for specific targets: For example, if targeting kinases, incorporating moieties known to interact with the hinge region of the ATP binding site would be a rational approach. rsc.org

The design of these modifications can be guided by computational methods such as pharmacophore modeling and molecular docking, which can predict how different analogs will bind to a target protein. tandfonline.comzu.edu.jo

Development of Linker Chemistry for Conjugate Synthesis

The 6-amino group of this compound serves as an excellent attachment point for linkers, enabling the synthesis of various conjugates. The choice of linker is critical and depends on the intended application of the final conjugate. symeres.com Linkers can be broadly classified as cleavable or non-cleavable.

Cleavable linkers: These are designed to be stable in circulation but are cleaved under specific conditions found in the target environment, such as low pH in endosomes or the presence of specific enzymes in cancer cells. Examples include hydrazone, disulfide, and peptide-based linkers.

Non-cleavable linkers: These remain intact, and the release of the payload relies on the degradation of the entire conjugate.

The development of linker chemistry for this compound would involve functionalizing the 6-amino group with a bifunctional linker. One end of the linker would react with the amine, while the other end would possess a reactive group (e.g., a maleimide, an alkyne, or an azide) for subsequent conjugation to another molecule.

Synthesis of Bioconjugates and Molecular Probes

The ability to attach this compound to biomolecules or reporter molecules opens up possibilities for creating targeted drug delivery systems and molecular probes for biological research.

Bioconjugates: By conjugating the quinoxaline derivative to a targeting moiety such as an antibody, peptide, or small molecule ligand, it can be specifically delivered to a desired cell type or tissue. mdpi.com This approach is particularly relevant for the development of antibody-drug conjugates (ADCs) where a potent cytotoxic quinoxaline analog could be selectively delivered to cancer cells. The synthesis would typically involve the linker strategies described above, followed by conjugation to the biomolecule. technologynetworks.com

Molecular Probes: Attaching a fluorescent dye or a radioactive isotope to this compound can create a molecular probe to visualize its distribution in cells or tissues, or to study its interaction with its biological target. For instance, a fluorescently labeled analog could be used in fluorescence microscopy or flow cytometry to track its cellular uptake and localization. The synthesis of such probes would involve reacting the amino group with a linker-modified fluorophore.

The synthesis and application of bioconjugates and molecular probes derived from this compound would be a crucial step in translating its potential from a laboratory curiosity to a valuable tool in biomedical research and drug development.

In Vitro Biological Activity and Mechanistic Insights of 2 Tert Butyl Quinoxalin 6 Amine and Its Derivatives

Enzyme Inhibition and Activation Profiling (In Vitro Assays)

There is no available information in the public domain regarding the in vitro enzyme inhibition or activation profile of 2-(tert-Butyl)quinoxalin-6-amine or its derivatives.

Mechanistic Enzymology and Kinetic Analysis

Due to the absence of primary research on this compound, no data on its mechanistic enzymology or kinetic parameters, such as IC50 or Ki values for any specific enzyme, can be provided.

Receptor Binding Studies and Selectivity Profiling (In Vitro)

Specific receptor binding affinities and selectivity profiles for this compound have not been reported in the accessible scientific literature.

Computational Modeling of Ligand-Receptor Interactions

Without experimental binding data, any computational modeling of ligand-receptor interactions for this compound would be purely speculative and lack the necessary validation.

Cellular Pathway Modulation and Signaling Studies in Model Systems

There are no published studies investigating the effects of this compound on cellular pathways or signaling cascades in any model systems.

Investigation of Molecular Mechanisms of Action (In Vitro)

The molecular mechanisms of action for this compound remain uninvestigated in vitro, with no data on its cellular targets or downstream effects.

Target Identification and Validation through Biochemical Assays

No biochemical assays have been reported for the purpose of identifying or validating the molecular targets of this compound.

In Vitro Antimicrobial and Antiviral Activity Assessments

The quinoxaline (B1680401) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and antiviral effects. sapub.orgmdpi.com Although direct experimental data for this compound is scarce, studies on analogous compounds provide valuable insights into its potential bioactivity.

Quinoxaline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of C-2 amine-substituted quinoxaline analogues have been evaluated for their antibacterial properties. nih.gov In one study, compounds with varying substituents at the 2-position were tested against a panel of bacteria. Notably, a derivative featuring a tert-butyl group, 3-Amino-2-(4-tert-butylphenylethylamine)-quinoxaline (5p), exhibited significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov This suggests that the presence of a bulky alkyl group, such as a tert-butyl group, at or near the 2-position of the quinoxaline ring can be conducive to antibacterial activity.

The antiviral potential of quinoxaline derivatives has also been a key area of research. sapub.org These compounds have been investigated for their efficacy against a range of viruses. nih.gov Studies on 2,3,6-substituted quinoxalines have indicated that the nature of the substituent at each position plays a crucial role in determining the antiviral potency. mdpi.com For example, certain substitutions at the 6-position of the quinoxaline ring have been shown to influence activity against viruses like the human cytomegalovirus (HCMV). nih.gov While direct antiviral data for this compound is not available, the known importance of the substitution pattern on the quinoxaline core suggests that this compound could be a candidate for antiviral screening.

Interactive Table: In Vitro Antibacterial Activity of a C-2 Amine-Substituted Quinoxaline Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |

| 3-Amino-2-(4-tert-butyl-phenylethylamine)-quinoxaline (5p) | S. aureus | 4 |

| 3-Amino-2-(4-tert-butyl-phenylethylamine)-quinoxaline (5p) | B. subtilis | 8 |

| 3-Amino-2-(4-tert-butyl-phenylethylamine)-quinoxaline (5p) | MRSA | 8 |

| 3-Amino-2-(4-tert-butyl-phenylethylamine)-quinoxaline (5p) | E. coli | 4 |

Comprehensive Structure-Activity Relationship (SAR) Mapping for Defined Biological Targets

The structure-activity relationship (SAR) of quinoxaline derivatives provides a framework for understanding how specific structural modifications influence their biological activity, guiding the design of more potent and selective therapeutic agents. acs.org

For Antimicrobial Activity:

A key aspect of the SAR for antimicrobial quinoxalines is the nature of the substituents at the C-2, C-3, and C-6 positions of the quinoxaline core.

Substitution at C-2: The presence of an amino group at the C-2 position appears to be beneficial for antibacterial activity. nih.gov Furthermore, the nature of the substituent attached to this amino group is critical. The potent activity of 3-Amino-2-(4-tert-butylphenylethylamine)-quinoxaline, with a MIC of 4 μg/mL against S. aureus, suggests that a bulky, lipophilic group like a tert-butylphenyl-ethylamine at this position enhances antibacterial efficacy. nih.gov This indicates that a tert-butyl group directly at the C-2 position, as in this compound, could also contribute favorably to activity, likely by influencing membrane permeability or interaction with the molecular target. nih.gov

Substitution at C-6: The amine group at the C-6 position of this compound is another important feature. The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, which can influence the compound's solubility and ability to interact with biological targets. nih.gov Modifications at this position, such as acylation or sulfonylation, have been explored in other quinoxaline series to modulate activity. nih.gov The free amine in this compound provides a handle for such modifications to explore and optimize its antimicrobial potential.

For Antiviral Activity:

The SAR for antiviral quinoxaline derivatives is similarly dependent on the substitution pattern around the heterocyclic core.

Substitution at C-2 and C-3: For antiviral activity against viruses like influenza, bulky substituents at the C-2 and C-3 positions have been found to be important. For instance, bis-2-furyl substitutions at these positions have yielded compounds with good activity. mdpi.com This suggests that a single bulky group like the tert-butyl at C-2 in this compound might confer some level of antiviral activity, although the presence of a second substituent at C-3 often leads to enhanced potency.

Substitution at C-6: The substitution at the 6-position has been shown to be critical for antiviral activity. In a series of 2,3-disubstituted quinoxalines, the introduction of groups like 3-methoxyphenyl (B12655295) or 2-furyl at the 6-position resulted in compounds with significant inhibitory activity against influenza virus, with IC50 values of 6.2 and 3.5 µM, respectively. mdpi.com The amine group at the C-6 position of this compound could therefore be a key determinant of its potential antiviral profile and a site for further chemical exploration.

Advanced Applications of 2 Tert Butyl Quinoxalin 6 Amine and Its Derivatives Non Clinical

Applications in Materials Science

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the realm of materials science. nih.gov Their inherent electron-accepting nature, high thermal stability, and tunable photophysical properties make them prime candidates for the development of advanced organic electronic materials. researchgate.net The presence of the amine and tert-butyl groups in 2-(tert-butyl)quinoxalin-6-amine suggests its potential to contribute to this field, with the amine group enhancing electron-donating capabilities and the tert-butyl group influencing molecular packing and solubility.

Quinoxaline derivatives are extensively utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their excellent thermal stability, rigidity, and luminescent properties. google.com These compounds can function as hole transporting layers, electron transporting layers, or as host and guest materials within the emissive layer of an OLED device. researchgate.netgoogle.com The structural diversity of quinoxalines allows for the fine-tuning of their electronic properties to optimize device performance. d-nb.infobeilstein-journals.org For instance, fluorene-bridged quinoxaline derivatives have been synthesized and successfully employed as blue emitters in multilayered OLEDs, demonstrating high external quantum efficiencies. nih.gov

The incorporation of a tert-butyl group can enhance the solubility and morphological stability of thin films, which is crucial for solution-processed OLEDs. The amine group at the 6-position can modulate the HOMO level and improve hole injection or transport properties. While direct studies on this compound in OLEDs are not prominent, the established utility of related quinoxaline derivatives provides a strong rationale for its potential in this application.

The electron-deficient nature of the quinoxaline ring system makes its derivatives attractive as n-type or ambipolar organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). d-nb.infobeilstein-journals.org Researchers have successfully synthesized and characterized various quinoxaline-based derivatives as organic semiconductors. researchgate.net For example, extended quinoxaline derivatives have demonstrated impressive charge transport properties, with mobilities reaching up to 0.99 cm²/V·s in FET devices. rsc.org

In the context of OSCs, quinoxaline-based materials have been explored as non-fullerene acceptors, where their tunable LUMO levels and high electron affinity are advantageous for efficient charge separation and transport. rsc.org The tert-butyl group in this compound can influence the solid-state packing of the molecules, a critical factor for charge mobility in organic semiconductors. The amine functionality, on the other hand, can be used to further modify the electronic structure and intermolecular interactions.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This has led to the extensive use of quinoxaline derivatives as ligands in coordination chemistry, resulting in a diverse range of metal complexes with interesting structural and catalytic properties.

Quinoxaline-based ligands have been used to synthesize a variety of transition metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes often exhibit well-defined geometries, such as octahedral or distorted octahedral, and their electrochemical and spectroscopic properties have been thoroughly investigated. nih.gov The synthesis of metal complexes with quinoxaline-based unsymmetrical Schiff base ligands has also been reported, demonstrating the versatility of the quinoxaline scaffold in designing polydentate ligands. nih.gov The amine group in this compound can serve as an additional coordination site, potentially leading to the formation of bidentate or bridging ligands, which can assemble into more complex coordination polymers or metal-organic frameworks (MOFs).

Metal complexes derived from quinoxaline ligands have shown promise in various catalytic applications. For instance, nickel-based catalytic systems incorporating ligands like 1,10-phenanthroline (B135089) have been used for the direct synthesis of quinoxalines. acs.org While this is a synthesis of the core structure, it highlights the compatibility of quinoxalines with catalytic metals.

A notable application related to the specific structure of the title compound is the synthesis of 2-(tert-butyl)quinoxaline itself through a Minisci-type reaction. nsf.govchemrxiv.orgrsc.org This reaction involves the catalytic generation of a tert-butyl radical which then selectively alkylates the quinoxaline ring. umich.edu This demonstrates the utility of catalytic methods in modifying the quinoxaline core and the stability of the tert-butylated product under these conditions. The presence of the amine group in this compound could influence the electronic properties of the quinoxaline ring, potentially affecting the regioselectivity and efficiency of such catalytic transformations.

Utilization as Chemical Probes and Biosensing Elements

The inherent fluorescence of many quinoxaline derivatives, which can be modulated by their local environment, makes them highly suitable for the development of chemical sensors and biosensors. The sensitivity of their emission properties to factors such as pH, solvent polarity, and the presence of specific analytes allows for the design of "turn-on" or "turn-off" fluorescent probes.

Quinoxaline derivatives have been successfully employed as fluorescent probes for various applications. For example, a quinoxaline-based probe has been developed for the quantitative estimation of protein binding site polarity, exhibiting full-color solvatochromic fluorescence. rsc.org Another derivative has been shown to act as a colorimetric sensor for strongly acidic pH. rsc.org

Of particular relevance is the use of 2,3-biphenyl quinoxaline 6-amine as a fluorescent sensor for detecting water content in organic solvents. rsc.orgresearchgate.net The fluorescence of this compound is quenched in the presence of certain reagents but is recovered upon the introduction of water, providing a "turn-on" sensing mechanism. researchgate.net Given the structural similarity, this compound could potentially be explored for similar sensing applications. The tert-butyl group might enhance its solubility in organic media, while the amine at the 6-position is clearly a key feature for the sensing mechanism in the related known probes. Furthermore, derivatives of 2,3-quinoxaline-6-amine have been synthesized for evaluation as melanoma-targeting probes, indicating the potential of this scaffold in developing targeted imaging agents. frontiersin.orgnih.govacs.org

Fluorescent Labeling and Imaging Applications in Research

The inherent fluorescence of the quinoxaline core renders it a valuable fluorophore in the design of probes for biological and materials science research. nih.gov The electron-deficient nature of the quinoxaline ring system, combined with the potential for substitution with various functional groups, allows for the fine-tuning of its photophysical properties. researchgate.net

Derivatives of quinoxaline have been successfully developed as fluorescent sensors for a variety of analytes and environmental conditions. For instance, researchers have synthesized quinoxaline-based probes for the detection of pH, metal ions, and small molecules. mdpi.comnih.gov These sensors often operate on a "push-pull" mechanism, where electron-donating and electron-withdrawing groups are strategically placed on the quinoxaline scaffold to modulate the intramolecular charge transfer (ICT), leading to changes in fluorescence intensity or wavelength in response to a specific stimulus. mdpi.com The ability to functionalize the quinoxaline core at various positions, including the 2, 3, 6, and 7 positions, provides a high degree of modularity in designing probes with specific recognition and signaling properties. mdpi.com

Furthermore, quinoxaline derivatives have been incorporated into electrospun fibers for potential use in chemosensors and have been explored as emitters in thermally activated delayed fluorescence (TADF) applications, which are crucial for the development of highly efficient organic light-emitting diodes (OLEDs). nih.govrsc.org The development of quinoxaline-based fluorescent probes has also extended to the quantitative estimation of protein binding site polarity, highlighting their utility in biochemical research. rsc.org

While the broader class of quinoxaline derivatives shows immense promise for fluorescent applications, a comprehensive search of publicly available scientific literature did not yield specific studies on the use of This compound for fluorescent labeling or imaging purposes. The presence of the electron-donating amine group at the 6-position and the bulky tert-butyl group at the 2-position could theoretically influence the photophysical properties of the molecule. However, without dedicated research, its specific fluorescence characteristics and potential as a fluorescent probe remain undetermined.

Table 1: Examples of Quinoxaline Derivatives in Fluorescent Applications

| Quinoxaline Derivative Type | Application | Key Findings |

| Push-pull quinoxaline with (3-aminopropyl)amino substituents | pH sensing in aqueous media | Demonstrates colorimetric and fluorescent response to pH changes. mdpi.com |

| Acenaphtoquinoxaline | Selective fluorescent sensor for Hg(II) | Exhibits a "switch-off" fluorescence response upon binding to mercury ions. nih.gov |

| Amine-incorporated quinoxaline scaffold | Detection of trace water in organic solvents | Shows solvatochromic effect and large Stokes shift, enabling water quantification. researchgate.net |

| Diphenylquinoxaline core with aromatic chromophores | Mechano- and thermo-responsive fluorescent materials | Exhibits aggregation-induced emission (AIE) and changes in fluorescence upon mechanical or thermal stimuli. rsc.org |

Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional materials. The quinoxaline scaffold, with its aromatic nature and potential for hydrogen bonding and π-π stacking interactions, is an attractive building block for the design of supramolecular assemblies.

Research has demonstrated the ability of quinoxaline-based frameworks to undergo self-assembly into well-defined nanostructures. For example, a nitro-incorporating quinoxaline derivative was shown to self-assemble into a fibrillar network, which could be transformed into a different morphology upon interaction with a specific volatile organic compound (VOC), leading to a "turn-on" fluorescence response. nih.gov This highlights the potential of quinoxaline derivatives in the development of smart materials that can respond to external stimuli through changes in their supramolecular organization.

The principles of supramolecular chemistry are also central to the design of self-healing materials, which can autonomously repair damage. While the direct incorporation of quinoxaline into self-healing polymers is not yet widely reported, the fundamental interactions that govern supramolecular assembly are key to creating such materials. Self-healing polymers often rely on reversible bonds, such as hydrogen bonds or metal-ligand interactions, to enable the reformation of the material after being damaged. siena.edu For instance, polymers incorporating urea (B33335) and imidazole (B134444) groups have been shown to exhibit self-healing properties due to the combined effects of hydrogen bonding and metal-coordination. siena.edu

Given that This compound possesses a hydrogen bond-donating amine group, it could potentially participate in hydrogen bonding interactions, a crucial element in the design of some self-healing materials. However, a review of the available scientific literature did not reveal any specific research on the application of This compound or its derivatives in supramolecular assembly or the development of self-healing materials. The potential for this specific compound to form ordered supramolecular structures or to be integrated into self-healing polymer networks remains an area for future investigation.

Future Research Directions and Unexplored Potential of 2 Tert Butyl Quinoxalin 6 Amine

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com While effective, this method often requires harsh conditions, such as high temperatures and strong acid catalysts. mdpi.com Future research should prioritize the development of more sustainable and efficient synthetic strategies for 2-(tert-Butyl)quinoxalin-6-amine and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or ethanol, and reducing the generation of hazardous waste. mdpi.comresearchgate.net

Catalysis: Developing novel, cost-effective catalysts to replace harsh acid catalysts. This could include iron catalysis or the use of phosphate catalysts which have shown promise in the synthesis of other quinoxaline (B1680401) derivatives. mdpi.com

One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the construction of the target molecule in a single step from readily available starting materials, enhancing efficiency and atom economy. scitechdaily.com

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating methods.

| Synthetic Strategy | Objective | Potential Advantages |

| Green Chemistry | Reduce environmental impact | Use of non-toxic solvents, less waste |

| Novel Catalysis | Improve efficiency and cost-effectiveness | Lower energy requirements, reusable catalysts |

| One-Pot Reactions | Streamline synthesis | Fewer purification steps, higher overall yield |

| Microwave-Assisted Synthesis | Accelerate reaction rates | Shorter reaction times, improved energy efficiency |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the this compound core is largely uncharted. The interplay between the electron-donating amine group and the sterically hindering tert-butyl group could lead to unique chemical behaviors. Future work should systematically investigate its reactivity to unlock new transformation pathways for generating diverse analogs.

Potential areas of investigation include:

C-H Functionalization: Direct functionalization of the C-H bonds on the quinoxaline core is a powerful tool for creating complex molecules. mdpi.com Research into palladium-catalyzed or other transition-metal-catalyzed C-H activation at various positions of the ring would be highly valuable.

Photoredox Catalysis: Utilizing visible light to drive novel chemical transformations could uncover unique reactivity, such as photooxidations or the formation of radical intermediates, similar to reactions observed in related heterocyclic systems. mdpi.com

Functionalization of the Amine Group: The 6-amino group serves as a versatile handle for derivatization. Synthesizing libraries of amides, sulfonamides, and ureas can systematically probe structure-activity relationships, a strategy that has proven successful for other quinoxalin-6-amine analogs. nih.govresearchgate.net

Reactions Influenced by the tert-Butyl Group: The steric bulk of the tert-butyl group may direct reactions to specific sites (regioselectivity) or influence the stereochemistry of products in asymmetric synthesis.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry offers a powerful avenue to accelerate the discovery and optimization of novel quinoxaline derivatives without the immediate need for extensive synthesis. nih.gov By building a computational model of this compound, researchers can predict its properties and guide experimental efforts.

Key computational approaches to be integrated include:

Density Functional Theory (DFT): To calculate the electronic structure, predict sites of reactivity, and understand reaction mechanisms.

Molecular Docking: To screen virtual libraries of derivatives against known biological targets and predict binding affinities and modes of interaction. crimsonpublishers.com

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate structural features of this compound analogs with their biological activity, enabling the design of more potent compounds. nih.gov

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the design process.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Analyze electron distribution and orbital energies | Identification of most reactive sites for chemical modification |

| Molecular Docking | Simulate binding to protein targets (e.g., kinases, phosphatases) | Prioritization of derivatives with high therapeutic potential |

| QSAR | Correlate chemical structure with anticancer activity | Design guidelines for optimizing potency and selectivity |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties | Early identification of candidates with favorable drug-like properties |

Identification of Novel In Vitro Biological Targets and Pathways

The quinoxaline core is a well-established pharmacophore found in molecules targeting a variety of biological pathways. nih.gov Studies on libraries of 2,3-substituted quinoxalin-6-amines have revealed antiproliferative activity against a panel of cancer cell lines, inducing apoptosis through pathways involving caspase 3/7 activation. nih.govnih.govresearchgate.net This provides a strong rationale for the extensive biological evaluation of this compound.

Future research should focus on:

Broad-Spectrum Cancer Cell Line Screening: Testing the compound against a diverse panel of cancer cell lines (e.g., lung, breast, prostate, pancreatic) to identify specific cancer types that are particularly sensitive. nih.gov

Target Deconvolution: Employing techniques such as chemical proteomics and affinity chromatography to identify the specific protein targets through which the compound exerts its biological effects. Quinoxaline analogs have been identified as inhibitors of kinases, phosphatases, and isomerases. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays should be performed to elucidate the precise mechanism of action, such as enzyme inhibition or disruption of protein-protein interactions.

Exploring Other Therapeutic Areas: Given the broad bioactivity of quinoxalines, investigating the potential of this compound in other areas, such as virology and neurology, is warranted.

Expansion into Emerging Fields of Material Science and Nanoscience

Beyond pharmacology, heterocyclic compounds like quinoxalines possess unique electronic and photophysical properties that make them attractive for applications in material science. The quinoxalin-2(1H)-one fragment, for instance, is explored for its potential in developing push-pull systems with applications in materials. mdpi.com

Future directions in this area could include:

Organic Electronics: Investigating the semiconductor properties of this compound and its derivatives for potential use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Fluorescent Probes: Exploring the synthesis of metal complexes using the compound as a ligand. Europium and Indium complexes with other substituted quinoxalines have shown significant fluorescence enhancement, suggesting potential for imaging agents. nih.gov

Chemosensors: Designing derivatives that exhibit a change in color or fluorescence upon binding to specific metal ions or anions, enabling their use as chemical sensors.

Nanoparticle Functionalization: Using the compound to functionalize the surface of nanoparticles to impart specific biological targeting capabilities or to modulate the electronic properties of the nanomaterial.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties and generate novel chemical structures. astrazeneca.comnih.gov Applying these technologies to this compound could dramatically accelerate the research and development cycle.

Strategic applications of AI/ML include:

Generative Models: Using algorithms like Generative Adversarial Networks (GANs) or Reinforcement Learning to design novel derivatives of this compound with optimized properties for specific biological targets. crimsonpublishers.com

Predictive Modeling: Training ML models, such as graph neural networks, on existing quinoxaline data to accurately predict the biological activity, toxicity, and pharmacokinetic profiles of newly designed compounds. crimsonpublishers.comastrazeneca.com

Reaction Prediction and Synthesis Design: Employing AI tools to predict the outcomes of unknown chemical reactions and to devise the most efficient synthetic routes for target analogs. scitechdaily.com

High-Content Screening Analysis: Using ML to analyze complex data from high-content cellular imaging screens to identify subtle phenotypic changes induced by the compound and uncover its mechanism of action.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and beyond.

Q & A

Q. What are the established synthetic routes for 2-(tert-Butyl)quinoxalin-6-amine, and what key intermediates are involved?

- Methodological Answer : A common approach involves nucleophilic substitution of halogenated quinoxaline precursors. For example, 2,6-dichloroquinoxaline can react with tert-butylamine under basic conditions (e.g., K₂CO₃) at elevated temperatures (70–75°C) to introduce the tert-butyl group, followed by selective reduction or amination at the 6-position . Alternatively, catalytic hydrogenation (e.g., Pd/C in methanol) may be employed for nitro-to-amine conversion in precursors like 6-nitro-2-(tert-butyl)quinoxaline . Key intermediates include halogenated quinoxalines and nitro-substituted derivatives.

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Structural confirmation relies on spectral techniques:

- ¹H/¹³C NMR : Peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and quinoxaline aromatic protons (δ 7.5–8.5 ppm).

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 215.3 g/mol for C₁₂H₁₅N₃).

Purity is assessed via HPLC or TLC with UV detection .

Q. What computational tools predict the solubility and bioavailability of this compound?

- Methodological Answer : Use software like ACD/Labs or ChemAxon to calculate:

- Log P (octanol-water) : Estimated ~2.5 (moderate lipophilicity due to tert-butyl).

- Aqueous Solubility : ~0.1 mg/mL in water; improved in DMSO or methanol .

- Bioavailability Score : Predicted >0.5 (moderate permeability via the Rule of Five) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

- Methodological Answer : Contradictory data on reaction efficiency (e.g., time vs. temperature trade-offs) may arise from competing side reactions. Optimization strategies include:

- Temperature Control : Increasing from 50°C to 70–75°C reduces reaction time from 24h to 12h, improving yield from <50% to >80% .

- Catalyst Screening : Transition from Pd/C to Pd(OAc)₂ with ligands (e.g., XPhos) for selective amination.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts like unreacted dichloroquinoxaline .

Q. How do structural modifications at the quinoxaline core affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- tert-Butyl Group : Enhances metabolic stability by steric hindrance.

- 6-Amino Position : Critical for hydrogen bonding with target proteins (e.g., kinase inhibitors).

- Electron-Withdrawing Substituents : Bromine at the 5-position (as in brominated analogs) increases antibacterial activity .

Test modifications via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How should researchers resolve contradictory spectral data during characterization?

- Methodological Answer : Discrepancies in NMR or IR spectra may stem from impurities or tautomerism. Mitigation steps:

- Repetitive Purification : Re-crystallize in ethanol/water or use preparative HPLC.

- 2D NMR (HSQC, HMBC) : Confirm connectivity of tert-butyl and amine groups.

- Cross-Validation : Compare with literature data for analogous compounds (e.g., 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.